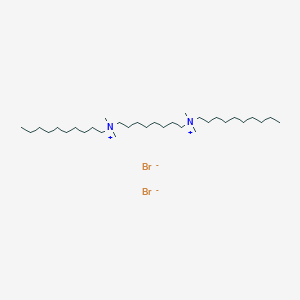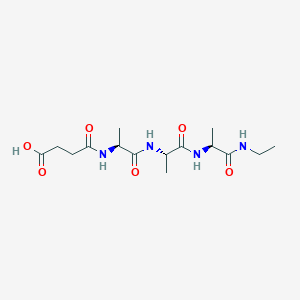
N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide is a complex organic compound belonging to the class of n-acyl-alpha amino acids These compounds are characterized by an alpha amino acid bearing an acyl group at its terminal nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide typically involves the acylation of L-alanine derivatives. The process begins with the protection of the amino group of L-alanine, followed by the introduction of the 3-carboxypropanoyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acylation process. The final step involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of enzymatic reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Carboxypropanoyl)-L-norvaline: This compound shares a similar structure but differs in the amino acid component.
N-(3-Carboxypropanoyl)-L-phenylalanine: Another similar compound with a phenylalanine residue instead of alanine.
Uniqueness
N-(3-Carboxypropanoyl)-L-alanyl-L-alanyl-N-ethyl-L-alaninamide is unique due to its specific combination of functional groups and amino acid residues. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
83808-34-8 |
|---|---|
Formule moléculaire |
C15H26N4O6 |
Poids moléculaire |
358.39 g/mol |
Nom IUPAC |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(ethylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H26N4O6/c1-5-16-13(23)8(2)18-15(25)10(4)19-14(24)9(3)17-11(20)6-7-12(21)22/h8-10H,5-7H2,1-4H3,(H,16,23)(H,17,20)(H,18,25)(H,19,24)(H,21,22)/t8-,9-,10-/m0/s1 |
Clé InChI |
PLKODYLJZGCPPY-GUBZILKMSA-N |
SMILES isomérique |
CCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
SMILES canonique |
CCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
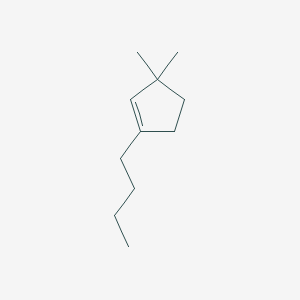
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)

![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
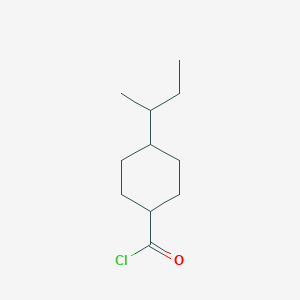
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
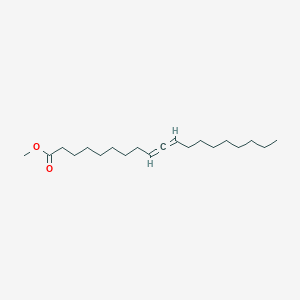
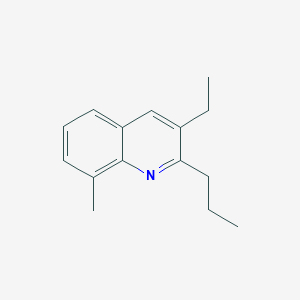
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
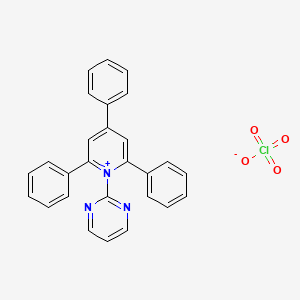
![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
